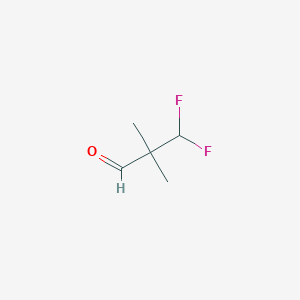
3,3-Difluoro-2,2-dimethylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3,3-Difluoro-2,2-dimethylpropanal, is a fluorinated aldehyde with potential applications in the synthesis of fluorine-containing heterocycles and other fluorinated organic compounds. The presence of fluorine atoms can significantly alter the physical and chemical properties of organic molecules, making them of great interest in materials science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or the substitution of fluorine atoms into organic frameworks. For instance, hexaalkylguanidinium and 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates are precursors for stable hexaalkylguanidinium perfluoroalkoxides, which can be synthesized by treating bis(dialkylamino)difluoromethane derivatives with (dialkylamino)trimethylsilanes in aprotic media . Similarly, 3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone has been used as a synthetic equivalent of trifluoropyruvaldehyde for the synthesis of fluorine-containing heterocycles .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by unique geometries due to the high electronegativity and small size of the fluorine atom. For example, the molecular structure of a perfluoro-dimethyl diazacyclohepta diene derivative was studied using gas-phase electron diffraction, revealing a C2 conformer with specific torsion angles and planar NNCC(C2) fragments . The molecular structures of dimethyltrifluorophosphorane and trimethyldifluorophosphorane have been investigated, showing a trigonal bipyramidal framework .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic substitutions. Perfluoro-3-methylpyridine and perfluoro-3,5-dimethylpyridine, for example, can undergo nucleophilic substitutions at multiple positions when reacted with ammonia, methoxide, and polyfluoroalkyl anions . The presence of fluorine can influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic compounds can lead to significant changes in their physical and chemical properties. For instance, perfluoroalkoxides exhibit lipophilic and electronegative characteristics . The vibrational spectra and molecular structures of fluorophosphoranes provide insights into significant spectroscopic and stereochemical trends . The surface activity of perfluoro-dimethyl-dioxanonanoic acid ester fluorocarbon surfactants demonstrates their ability to reduce surface tension significantly, indicating their potential as surfactants .
Applications De Recherche Scientifique
Environmental Distribution and Health Risks of Fluorinated Alternatives
Recent studies have highlighted the environmental presence and potential health risks associated with fluorinated compounds, alternatives to traditional per- and polyfluoroalkyl substances (PFASs). These compounds, including hexafluoropropylene oxide dimer (HFPO-DA) and others, have been identified as dominant global pollutants with potential systemic toxicity. Their persistence and bioaccumulation pose serious environmental hazards, necessitating further toxicological studies to assess their long-term viability as replacements for legacy PFASs (Wang et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals has been a focus of research due to the persistence and toxic profile of these compounds in the environment. Studies have explored the biodegradability of PFAS precursors, highlighting the need for improved understanding of microbial degradation pathways and the potential for bioremediation strategies to mitigate environmental contamination (Liu & Avendaño, 2013).
Emerging Fluoroalkylether Substances in the Environment
Investigations into the occurrence, fate, and effects of emerging fluoroalkylether substances, such as Gen-X and ADONA, have expanded our understanding of the environmental impact of these newer PFAS alternatives. Despite their use as replacements for legacy compounds, recent findings suggest that these substances also carry significant environmental and health risks, underscoring the importance of continued monitoring and research (Munoz et al., 2019).
Removal Techniques for Fluorinated Pollutants
Research into the removal of fluorinated pollutants like HFPO-DA (GenX) from aqueous solutions has highlighted the limitations of conventional wastewater treatment technologies. Novel approaches, such as adsorption and high-pressure membrane techniques, have shown promise in effectively eliminating these contaminants from the environment, although further development and optimization are needed (Vakili et al., 2021).
Immunotoxicity of Perfluorinated Compounds
The potential immunotoxic effects of perfluorinated compounds (PFCs) have been a significant concern, with evidence suggesting impacts on both cell-mediated and humoral immunity. The suppression of immune responses, as observed in laboratory studies, raises questions about the health risks associated with human and wildlife exposure to PFCs, particularly in relation to antibody responses to vaccination (Corsini et al., 2014).
Propriétés
IUPAC Name |
3,3-difluoro-2,2-dimethylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-5(2,3-8)4(6)7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEOZPUYGLCVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-2,2-dimethylpropanal | |
CAS RN |
1781586-14-8 |
Source


|
| Record name | 3,3-difluoro-2,2-dimethylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)
![2-bromo-5-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2508863.png)
![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2508866.png)
![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

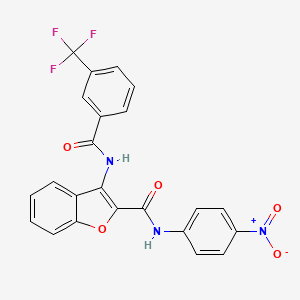
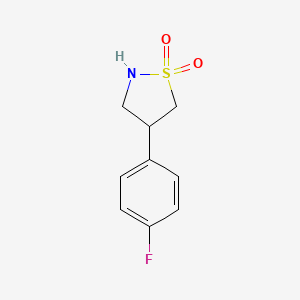

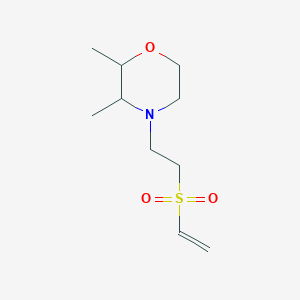
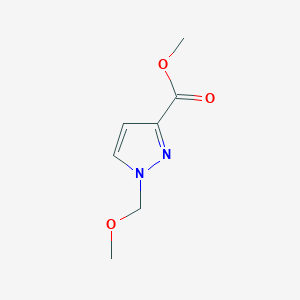
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)